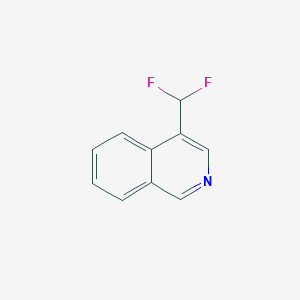![molecular formula C12H9NO B11910752 7-Methylfuro[3,2-F]quinoline CAS No. 63118-35-4](/img/structure/B11910752.png)
7-Methylfuro[3,2-F]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylfuro[3,2-F]quinoline: is a heterocyclic compound that belongs to the class of furoquinolines It is characterized by a fused ring system consisting of a furan ring and a quinoline ring, with a methyl group attached at the 7th position of the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
7-Methylfuro[3,2-F]quinoline can be synthesized through several methods. One common approach involves the condensation of 5-aminobenzofuran with paraldehyde in dilute hydrochloric acid, followed by reaction with methyl vinyl ketone in ethanol in the presence of ferric chloride and zinc chloride . Another method includes the reaction of the sodium salt of quinolin-6-ol with allyl bromides, followed by thermal rearrangement and acid-catalyzed cyclization .
Industrial Production Methods:
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
7-Methylfuro[3,2-F]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides and other oxidized derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
7-Methylfuro[3,2-F]quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Mecanismo De Acción
The mechanism of action of 7-Methylfuro[3,2-F]quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and DNA. The compound’s effects are mediated through pathways involving inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication and transcription .
Comparación Con Compuestos Similares
Furo[3,2-F]quinoline: Lacks the methyl group at the 7th position.
7-Methoxy-6-prenylfuro[2,3-B]quinoline: Contains a methoxy group and a prenyl group at different positions.
Furo[3,2-C]quinoline: Has a different ring fusion pattern.
Uniqueness:
7-Methylfuro[3,2-F]quinoline is unique due to the presence of the methyl group at the 7th position, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in the compound’s pharmacokinetic and pharmacodynamic properties compared to its analogs.
Propiedades
Número CAS |
63118-35-4 |
|---|---|
Fórmula molecular |
C12H9NO |
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
7-methylfuro[3,2-f]quinoline |
InChI |
InChI=1S/C12H9NO/c1-8-2-3-9-10-6-7-14-12(10)5-4-11(9)13-8/h2-7H,1H3 |
Clave InChI |
DCEHIIRUVLLIRM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C3=C(C=C2)OC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


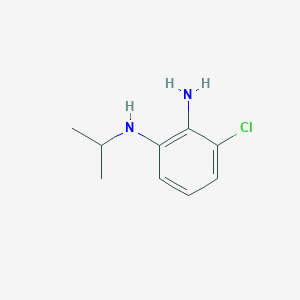
![3-Oxa-9-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11910678.png)
![Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B11910681.png)
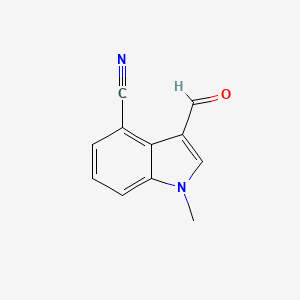

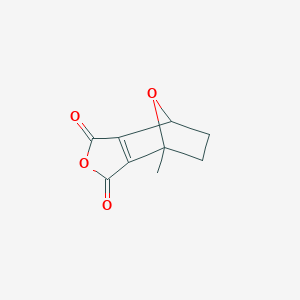

![7-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11910718.png)
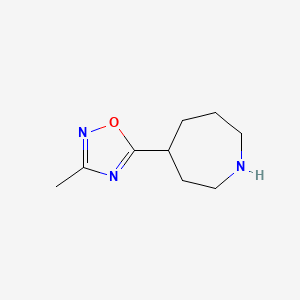

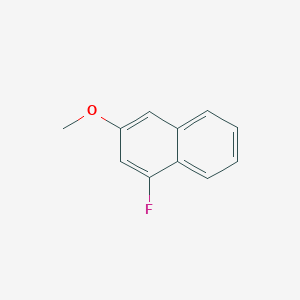
![5-Chloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11910736.png)
